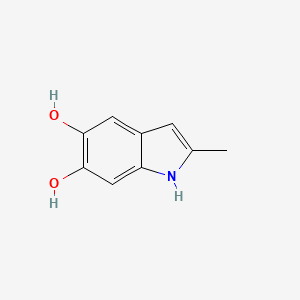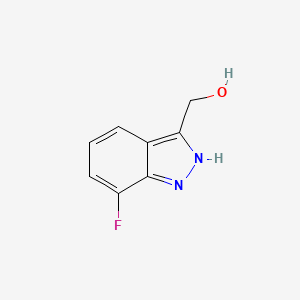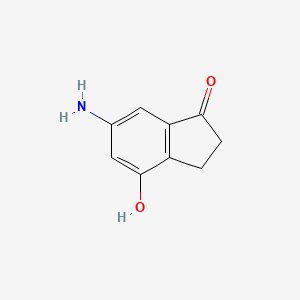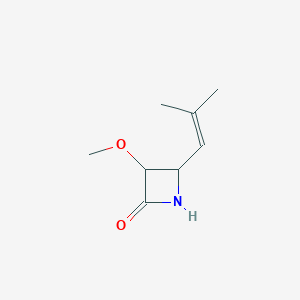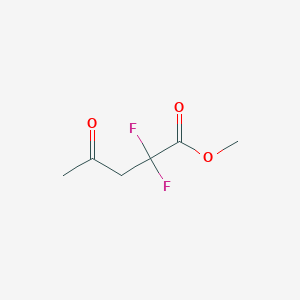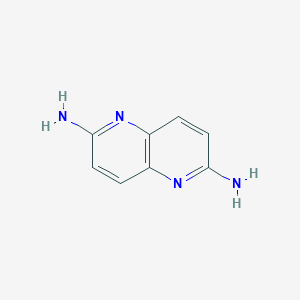
1,5-Naphthyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthyridine-2,6-diamine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bicyclic structure consisting of two fused pyridine rings with amino groups at the 2 and 6 positions. The unique arrangement of nitrogen atoms in the ring system imparts distinct chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-2,6-diamine can be synthesized through various synthetic routes. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . Another approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with β-ketoesters to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine-2,6-dione derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydro-naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or ruthenium catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Naphthyridine-2,6-dione derivatives.
Reduction: Tetrahydro-naphthyridine derivatives.
Substitution: N-alkyl or N-acyl substituted naphthyridine derivatives.
Scientific Research Applications
1,5-Naphthyridine-2,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit DNA gyrase, leading to disruption of DNA replication in microbial cells .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer with nitrogen atoms at the 1 and 8 positions.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
1,5-Naphthyridine-2,6-diamine is unique due to its specific arrangement of nitrogen atoms and amino groups, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers and related compounds .
Properties
CAS No. |
42309-17-1 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
1,5-naphthyridine-2,6-diamine |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H,(H2,10,11)(H2,9,12) |
InChI Key |
VNOOFDSHPZWKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


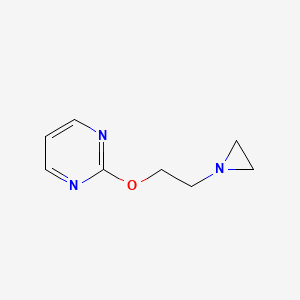
![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)

